molecular formula C10H12BrNO2 B6322591 Methyl (S)-2-amino-3-(3-bromophenyl)propanoate (H-L-Phe(3-Br)-OMe) CAS No. 875782-96-0

Methyl (S)-2-amino-3-(3-bromophenyl)propanoate (H-L-Phe(3-Br)-OMe)

Cat. No. B6322591
CAS RN: 875782-96-0
M. Wt: 258.11 g/mol
InChI Key: YITVYXPXJPUFPP-VIFPVBQESA-N
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Description

Methyl (S)-2-amino-3-(3-bromophenyl)propanoate (H-L-Phe(3-Br)-OMe) is an organic compound that is widely used in scientific research due to its unique properties. It is a versatile molecule that can be used in a variety of applications, including synthesis, drug development, and biochemical research.

Scientific Research Applications

Synthesis and Characterization

Methyl (S)-2-amino-3-(3-bromophenyl)propanoate is a key intermediate in the synthesis of various pharmacologically active compounds. An efficient stereoselective synthesis route involves the hydrogenation of enantiomeric enamines, followed by the removal of chiral auxiliaries under mild conditions. This methodology provides a novel approach to producing such intermediates with high enantioselectivity, crucial for the development of GP IIb/IIIa antagonists, which are potent platelet fibrinogen receptor antagonists with potential applications in cardiovascular diseases (H. Zhong et al., 1999).

Antimicrobial Potential

Compounds structurally related to methyl (S)-2-amino-3-(3-bromophenyl)propanoate have been explored for their antimicrobial properties. For instance, substituted phenyl azetidines, derived from similar bromophenyl precursors, have been synthesized and evaluated for their potential as antimicrobial agents. These studies contribute to the broader understanding of the antimicrobial activity of bromophenyl-containing compounds and their derivatives (K. Doraswamy & P. Ramana, 2013).

Antioxidant Activity

Research into the antioxidant properties of derivatives structurally similar to methyl (S)-2-amino-3-(3-bromophenyl)propanoate has shown promising results. For example, the synthesis of quaternary ammonium salts from related compounds and their evaluation for inhibitory activity against superoxide generation in mitochondria suggest potential antioxidant applications. Such studies indicate the therapeutic potential of these compounds in oxidative stress-related conditions (О. Васильевич Кушнир et al., 2015).

Natural Product Synthesis

Bromophenols, which share a structural motif with methyl (S)-2-amino-3-(3-bromophenyl)propanoate, have been isolated from natural sources such as brown algae. These compounds, including new bromophenols with potential bioactivity, highlight the importance of bromophenyl structures in natural product chemistry and their potential applications in drug discovery (Xiuli Xu et al., 2004).

properties

IUPAC Name

methyl (2S)-2-amino-3-(3-bromophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7/h2-5,9H,6,12H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITVYXPXJPUFPP-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=CC=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC(=CC=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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